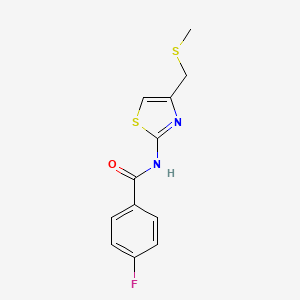

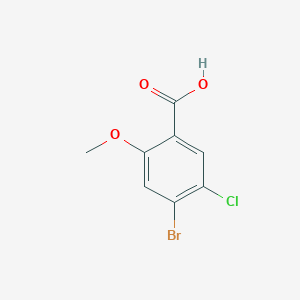

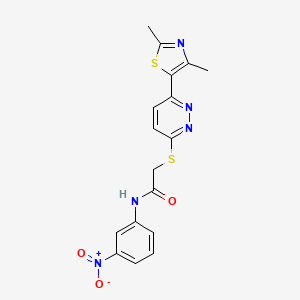

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers. Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial properties. They act by interfering with the microbial cell’s ability to synthesize essential proteins or enzymes, leading to the inhibition of cell growth or death . This makes them valuable in the development of new antimicrobial drugs that can be used to treat various bacterial infections.

Antifungal Activity

Similar to their antimicrobial action, thiazole compounds have shown efficacy against fungal pathogens. They can disrupt the normal functioning of fungal cells, leading to potential applications in treating fungal infections. The development of antifungal agents from thiazole derivatives is an area of active research, given the rising incidence of antifungal resistance .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and tested for their antitumor and cytotoxic activities. Some compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. This suggests that our compound could be explored for its potential use in cancer therapy, particularly in designing drugs that target specific types of cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. They can modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key pathological factor .

Antiviral Activity

Research has indicated that thiazole compounds may possess antiviral activities, making them useful in the fight against viral infections. Their mechanism of action often involves inhibiting viral replication or interfering with proteins critical to the viral life cycle .

Neuroprotective Activity

Thiazoles have been found to play a role in neuroprotection. They may help in the synthesis of neurotransmitters or protect neural cells from damage. This opens up possibilities for their use in treating neurodegenerative diseases or conditions associated with neural damage .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which may play a role in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazole derivatives have been found to have antimicrobial activity, suggesting that they may interfere with bacterial cell wall synthesis or other essential bacterial processes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Direcciones Futuras

The development of new compounds related to the thiazole scaffold continues to be an active area of research due to their diverse biological activities . Future work could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. Additionally, more detailed studies on the mechanisms of action, physical and chemical properties, and safety profiles of these compounds would be beneficial.

Propiedades

IUPAC Name |

4-fluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS2/c1-17-6-10-7-18-12(14-10)15-11(16)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZBHCPEZNBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)